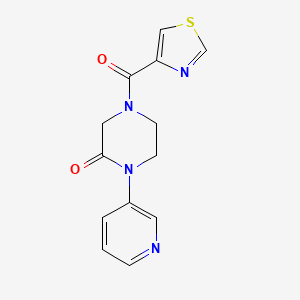
1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential anti-cancer properties. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a role in the self-renewal of cancer stem cells, which are responsible for the growth and spread of tumors.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
Compounds similar to "1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one" have been explored for their potential in psychiatric and neurological disorders. For instance, 1,4-Disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, have been identified as high-affinity dopamine receptor partial agonists. Their pharmacological characterization suggests potential applications as novel therapeutics in conditions requiring dopamine receptor modulation, such as schizophrenia and Parkinson's disease (Möller et al., 2017).
Antimicrobial Agents
Thiazolidinone derivatives, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising activity against various bacteria and fungi, suggesting their potential as novel antimicrobial agents. This research indicates the chemical's relevance in developing new treatments for infectious diseases (Patel et al., 2012).
Anticancer Activity
The compound and its derivatives have been investigated for anticancer properties. For example, efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity demonstrated good inhibitory effects on various cancer cell lines. Such research underscores the potential utility of these compounds in cancer therapy, offering a foundation for further drug development (Kumar et al., 2013).
Tuberculosis Treatment
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown significant activity in vitro, highlighting their potential as new options for treating tuberculosis. This line of investigation is critical for addressing the global challenge of tuberculosis, especially in the face of emerging drug resistance (Jeankumar et al., 2013).
Alzheimer's Disease Therapy
Compounds structurally related to "1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one" have been described as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in Alzheimer's disease therapy. This research opens avenues for developing multifunctional therapeutic agents capable of addressing the complex pathology of Alzheimer's disease (Umar et al., 2019).
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12-7-16(13(19)11-8-20-9-15-11)4-5-17(12)10-2-1-3-14-6-10/h1-3,6,8-9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSOUXXBKZZASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

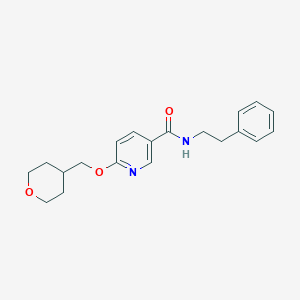
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
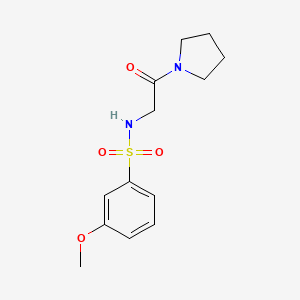
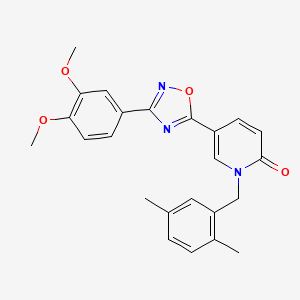
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
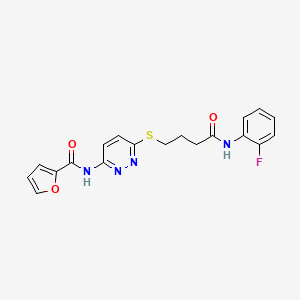

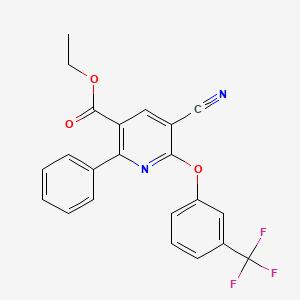
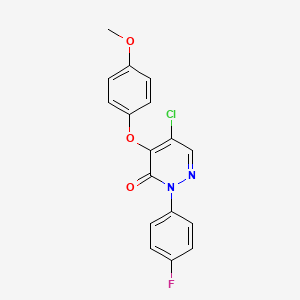
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)
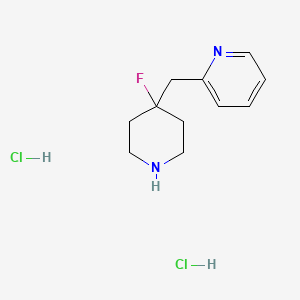
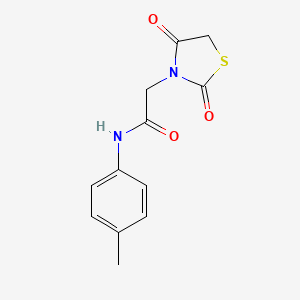
![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)